3-(Piperidin-4-yl)-5-(trifluoromethyl)aniline
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Overview
Description
3-(Piperidin-4-yl)-5-(trifluoromethyl)aniline is an organic compound that features a piperidine ring and a trifluoromethyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)-5-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Aniline: The final step involves coupling the piperidine and trifluoromethyl groups with an aniline derivative under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(Piperidin-4-yl)-5-(trifluoromethyl)aniline has several applications in scientific research:
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The piperidine ring may contribute to binding affinity and specificity towards certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-4-yl)aniline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(Trifluoromethyl)aniline: Lacks the piperidine ring, affecting its reactivity and applications.
4-(Piperidin-4-yl)-3-(trifluoromethyl)phenylamine: A structural isomer with different substitution patterns.
Uniqueness
3-(Piperidin-4-yl)-5-(trifluoromethyl)aniline is unique due to the presence of both the piperidine ring and the trifluoromethyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H15F3N2 |
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Molecular Weight |
244.26 g/mol |
IUPAC Name |
3-piperidin-4-yl-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)10-5-9(6-11(16)7-10)8-1-3-17-4-2-8/h5-8,17H,1-4,16H2 |
InChI Key |
WJHZFQCVAGCVDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=CC(=C2)N)C(F)(F)F |
Origin of Product |
United States |
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